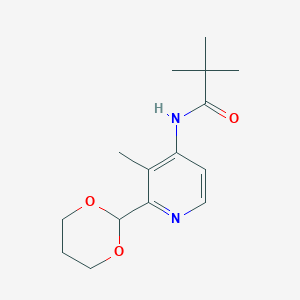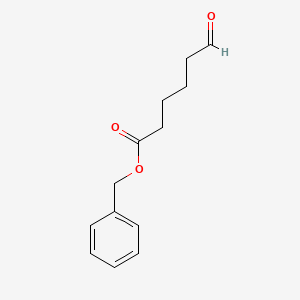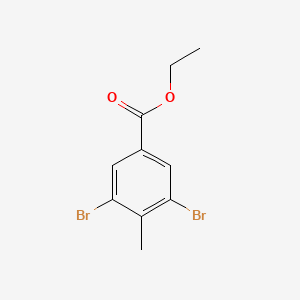
Thorium nitrate pentahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thorium nitrate pentahydrate is a chemical compound with the formula Th(NO₃)₄·5H₂O. It is a salt of thorium and nitric acid, appearing as colorless crystals. This compound is weakly radioactive due to the presence of thorium, a naturally occurring radioactive element. This compound is primarily used in scientific research and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thorium nitrate pentahydrate can be synthesized by reacting thorium(IV) hydroxide with nitric acid. The reaction is as follows:
Th(OH)4+4HNO3+3H2O→Th(NO3)4⋅5H2O
Different hydrates, including the pentahydrate, are produced by crystallizing the compound under various conditions. When the solution is very dilute, the nitrate is hydrolyzed .
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of thorium hydroxide with nitric acid, followed by crystallization under specific conditions to obtain the desired hydrate form .
Types of Reactions:
Oxidation and Reduction: this compound can undergo thermal decomposition, leading to the formation of thorium dioxide (ThO₂) when strongly heated.
Substitution: The compound can participate in substitution reactions where nitrate ions are replaced by other anions under suitable conditions.
Common Reagents and Conditions:
Heating: When heated, this compound decomposes to form thorium dioxide and other intermediate nitrates.
Major Products Formed:
Thorium Dioxide (ThO₂): Formed upon strong heating of this compound.
Basic Nitrate (ThO(NO₃)₂): Formed at intermediate temperatures around 140°C.
Aplicaciones Científicas De Investigación
Thorium nitrate pentahydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of thorium compounds and materials.
Biology and Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment due to its radioactive properties.
Industry: Employed in the production of gas mantles, catalysts, and other thorium-based materials.
Mecanismo De Acción
The mechanism of action of thorium nitrate pentahydrate primarily involves its radioactive properties. Thorium emits alpha particles, which can interact with biological tissues and materials. The compound’s effects are mediated through the ionization of molecules and the generation of reactive species, leading to various chemical and biological outcomes .
Comparación Con Compuestos Similares
Thorium nitrate pentahydrate can be compared with other thorium compounds, such as:
Thorium Nitrate Tetrahydrate (Th(NO₃)₄·4H₂O): Similar in composition but with one less water molecule.
Thorium Oxalate Tetrahydrate (Th(C₂O₄)₂·4H₂O): Contains oxalate ions instead of nitrate ions and has different coordination properties.
Uniqueness: this compound is unique due to its high coordination number and the ability to form stable hydrates. Its solubility in various organic solvents also distinguishes it from other thorium compounds .
Propiedades
IUPAC Name |
thorium(4+);tetranitrate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.5H2O.Th/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMRMIHIHCMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Th+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O17Th |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2,2'-Bipyridin]-4-ol](/img/structure/B3241554.png)

![1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine](/img/structure/B3241565.png)


![6-Methoxybenzo[d]isothiazole](/img/structure/B3241588.png)
![1-[3-(Trifluoromethyl)phenyl]-4-piperidinone](/img/structure/B3241595.png)






![4-[(2S)-2-(Ethylamino)propyl]phenol](/img/structure/B3241655.png)
